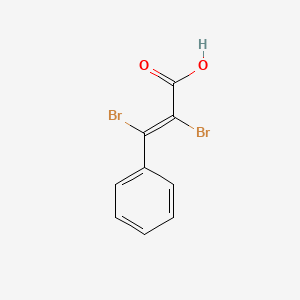

A B-Dibromocinnamic acid

CAS No.: 708-81-6

Cat. No.: VC18499067

Molecular Formula: C9H6Br2O2

Molecular Weight: 305.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 708-81-6 |

|---|---|

| Molecular Formula | C9H6Br2O2 |

| Molecular Weight | 305.95 g/mol |

| IUPAC Name | (E)-2,3-dibromo-3-phenylprop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6Br2O2/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5H,(H,12,13)/b8-7+ |

| Standard InChI Key | YCUQJKHDFXAMBE-BQYQJAHWSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C(=C(/C(=O)O)\Br)/Br |

| Canonical SMILES | C1=CC=C(C=C1)C(=C(C(=O)O)Br)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Configuration

A B-Dibromocinnamic acid, systematically named (E)-2,3-dibromo-3-phenylprop-2-enoic acid, features a trans-configuration across the double bond, as indicated by its IUPAC name and SMILES notation . The compound exists in two CAS registry entries (611-89-2 and 708-81-6), likely representing distinct stereoisomers or database variations. Its crystalline structure arises from the planar arrangement of the cinnamic acid backbone, stabilized by intermolecular hydrogen bonding between carboxylic acid groups .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 100°C | |

| Predicted Boiling Point | 335.8 ± 42.0°C | |

| Density | 1.979 ± 0.06 g/cm³ | |

| pKa | 1.31 ± 0.10 | |

| Molecular Weight | 305.95 g/mol |

The low pKa (1.31) reflects the electron-withdrawing effects of bromine atoms, enhancing the acidity of the carboxylic acid group compared to unsubstituted cinnamic acid (pKa ~4.4) .

Synthesis and Preparation

Bromination of Cinnamic Acid

The synthesis typically involves brominating cinnamic acid in dichloromethane at room temperature. The reaction proceeds rapidly, with bromine’s red color dissipating as it adds across the α-β double bond. stoichiometric control ensures selective dibromination, avoiding over-substitution. The reaction equation is:

Isolation and Purification

Crude product isolation involves solvent evaporation under reduced pressure, followed by recrystallization from ethanol or acetone. Yield optimization (70–85%) requires precise temperature control during crystallization .

Reaction Mechanisms and Kinetic Studies

Elimination Reactions

A B-Dibromocinnamic acid undergoes elimination reactions influenced by solvent polarity:

-

E2 Mechanism in Aprotic Solvents: In acetone, the erythro isomer undergoes β-elimination to form bromostyrene isomers via a concerted bimolecular pathway. The transition state involves simultaneous C-Br bond cleavage and proton abstraction by a base .

-

E1 Mechanism in Protic Solvents: In ethanol, ionization generates a benzylic carbocation intermediate, which loses a proton to yield styrene derivatives. This stepwise process is supported by carbocation stabilization through resonance with the phenyl ring .

Debromination Studies

Kinetic isotope effects (KIEs) using deuterated analogs have elucidated debromination pathways. A primary KIE () observed in E2 reactions confirms proton transfer in the rate-determining step, whereas E1 mechanisms show negligible KIEs due to carbocation formation.

Research Applications and Industrial Relevance

Intermediate in Organic Synthesis

A B-Dibromocinnamic acid is a precursor to styrene derivatives and aryl bromides used in cross-coupling reactions (e.g., Suzuki-Miyaura). Its utility in synthesizing paroxetine salts, a selective serotonin reuptake inhibitor, is documented in patent literature .

Future Directions and Challenges

Mechanistic Elucidation

Advanced computational modeling (e.g., DFT calculations) could refine understanding of solvent effects on elimination kinetics.

Green Synthesis Methods

Developing catalytic bromination protocols using eco-friendly oxidants (e.g., ) may reduce reliance on hazardous bromine gas.

Expanding Applications

Exploration into polymer chemistry (e.g., flame retardants) and agrochemicals (herbicides) represents untapped opportunities .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume